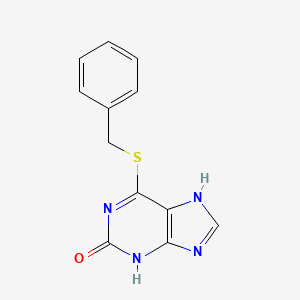

Purin-2-ol, 6-(benzylthio)-

Beschreibung

Historical and Contemporary Context within Purine (B94841) Chemistry

The study of purine chemistry dates back to the late 19th century. The term "purine" itself was coined in 1884 by the German chemist Emil Fischer, who is renowned for his foundational work on the structure and synthesis of this class of compounds. numberanalytics.comwikipedia.orgsciencenotes.org Fischer's pioneering research, for which he was awarded the Nobel Prize in Chemistry in 1902, began with uric acid, first isolated from kidney stones in 1776, and led to the first synthesis of purine in 1898. wikipedia.orgsciencehistory.org This work laid the groundwork for understanding the structure of naturally occurring purines like adenine (B156593) and guanine (B1146940), which were later identified as fundamental components of nucleic acids. numberanalytics.combritannica.com

In the decades that followed, research expanded from identifying natural purines to developing synthetic pathways to create novel derivatives. nih.gov The Traube purine synthesis, first described in 1900, is a classic method involving the reaction of an amine-substituted pyrimidine (B1678525) with formic acid to construct the purine ring system. wikipedia.org Purin-2-ol, 6-(benzylthio)- is a product of this modern synthetic era. Its creation relies on well-established reactions, such as the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a purine precursor with benzyl (B1604629) mercaptan (benzyl thiol). smolecule.comsemanticscholar.org This places the compound firmly in the contemporary context of purine chemistry, which focuses on the targeted synthesis of derivatives to explore new chemical space and biological functions. researchgate.net

Strategic Importance of the Purine Scaffold in Chemical Biology Research

The purine scaffold is one of the most significant heterocyclic structures in nature and medicinal chemistry. rsc.orgwikipedia.org Its strategic importance stems from its ubiquitous presence in fundamental biological molecules and processes. Purines form the backbone of nucleosides and nucleotides, making them essential building blocks of DNA and RNA. numberanalytics.comsciencenotes.org Beyond genetics, purine derivatives like adenosine (B11128) triphosphate (ATP) are the primary energy carriers in cells, while others participate in cellular signaling as secondary messengers (e.g., cAMP) and act as neurotransmitters. rsc.orgsciencenotes.org

Overview of Current Research Trajectories for Purin-2-ol, 6-(benzylthio)-

Current research involving Purin-2-ol, 6-(benzylthio)- and related 6-thio-substituted purines primarily focuses on their utility as synthetic intermediates and as platforms for developing novel bioactive agents. smolecule.comacs.org The benzylthio group is a key functional handle that can be manipulated in subsequent chemical reactions. acs.org

One major research trajectory involves using this compound as a precursor for more complex, multi-substituted purine libraries. acs.org The synthesis of Purin-2-ol, 6-(benzylthio)- is often achieved through a direct nucleophilic substitution reaction, where a 6-chloropurine (B14466) precursor is treated with benzyl thiol. smolecule.comsemanticscholar.org From this intermediate, further modifications can be introduced at other positions of the purine ring. For instance, the sulfur atom can be oxidized to a sulfone, which can then be displaced by various amines to create diverse 2,6,8,9-tetrasubstituted purine analogues. acs.org

Another significant area of investigation is the exploration of the biological activities of its derivatives. While specific data on Purin-2-ol, 6-(benzylthio)- itself is limited, related 6-(benzylthio)purine compounds are being evaluated for a range of therapeutic applications. smolecule.com These include potential antiviral, anti-inflammatory, and anticancer effects. smolecule.comontosight.airesearchgate.net For example, derivatives are studied as potential inhibitors of enzymes crucial for viral replication or as modulators of purinergic receptors involved in inflammation and neuroprotection. smolecule.comontosight.ai The direct C-H cyanation of related 6-(benzylthio)purine derivatives has also been explored, yielding products that serve as building blocks for further chemical elaboration. mdpi.com

Interactive Table 2: Summary of Research Findings for 6-(benzylthio)purine Derivatives

| Research Area | Key Findings | Potential Applications | Source |

|---|---|---|---|

| Synthetic Methodology | Synthesized via nucleophilic aromatic substitution (SNAr) from 6-chloropurines and benzyl thiol. smolecule.comsemanticscholar.org | Serves as a key intermediate for creating diverse purine libraries. acs.org | smolecule.comacs.orgsemanticscholar.org |

| Chemical Derivatization | The sulfur can be oxidized and displaced; direct C-H cyanation at the 8-position is possible. acs.orgmdpi.com | Access to fully substituted purine scaffolds for drug discovery. acs.orgresearchgate.net | acs.orgresearchgate.netmdpi.com |

| Biological Activity Screening | Derivatives are explored as potential antagonists of purinergic receptors and inhibitors of enzymes in nucleotide metabolism. ontosight.aiontosight.ai | Development of novel antiviral, anti-inflammatory, or anticancer agents. smolecule.comontosight.aiontosight.ai | smolecule.comontosight.aiontosight.aiontosight.ai |

| Structure-Activity Relationship (SAR) | Modifications on the purine core, including the benzylthio group, lead to diverse pharmacological effects. ontosight.airesearchgate.net | Guiding the design of more potent and selective therapeutic compounds. researchgate.netbohrium.com | ontosight.airesearchgate.netbohrium.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5446-42-4 |

|---|---|

Molekularformel |

C12H10N4OS |

Molekulargewicht |

258.30 g/mol |

IUPAC-Name |

6-benzylsulfanyl-3,7-dihydropurin-2-one |

InChI |

InChI=1S/C12H10N4OS/c17-12-15-10-9(13-7-14-10)11(16-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15,16,17) |

InChI-Schlüssel |

XKLXGBRBFJZZOP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CSC2=NC(=O)NC3=C2NC=N3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Purin 2 Ol, 6 Benzylthio and Its Derivatives

De Novo Synthesis Approaches to the Purine (B94841) Core

De novo synthesis pathways build the purine ring system from simple acyclic precursors. This is an energetically demanding process that involves a sequence of enzyme-catalyzed reactions in biological systems, a complexity that organic chemists have sought to replicate through various strategies. nih.govegyankosh.ac.inbioone.org The primary goal is the formation of the fused pyrimidine (B1678525) and imidazole (B134444) rings that constitute the purine skeleton. ontosight.ai

The foundational de novo synthesis of the purine ring builds upon a ribose-5-phosphate (B1218738) scaffold, starting with the formation of 5-phosphoribosyl-1-pyrophosphate (PRPP). libretexts.org The pathway proceeds through eleven principal steps to yield the first key purine intermediate, inosine (B1671953) monophosphate (IMP). egyankosh.ac.in The atoms of the purine ring are sourced from various simple molecules: glycine (B1666218) contributes atoms C4, C5, and N7; glutamine and aspartate donate nitrogen atoms (N3, N9, and N1); while formate (B1220265) groups (via the cofactor N10-formyltetrahydrofolate) and carbon dioxide provide the remaining carbon atoms (C2, C8, and C6). basicmedicalkey.comeasybiologyclass.com

The key reactions in this sequence involve:

Amide bond formation: Glutamine donates its amide nitrogen in the first committed step of the pathway. jiwaji.edu

Condensation: The entire glycine molecule is added in a subsequent step. basicmedicalkey.com

Formylation: Formate is added to the growing chain. jiwaji.edu

Cyclization (Imidazole Ring Closure): An ATP-dependent intramolecular cyclization reaction forms the five-membered imidazole ring, yielding 5-aminoimidazole ribotide (AIR). youtube.com

Carboxylation and subsequent condensations: The pyrimidine portion of the ring is completed through a series of steps including carboxylation and addition of aspartate. easybiologyclass.com

Final Cyclization (Pyrimidine Ring Closure): A final ring-closure step, involving the elimination of a water molecule, yields the parent purine nucleotide, IMP. jiwaji.edu From IMP, other essential purine nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived. easybiologyclass.com

An alternative and powerful laboratory strategy for constructing the purine scaffold involves using a pre-formed, functionalized pyrimidine ring as a building block. This approach offers significant control over the substitution pattern of the final purine derivative.

A prominent example is the synthesis of a 2,6,8,9-tetrasubstituted purine library starting from 4,6-dichloro-2-methyl-5-nitropyrimidine. acs.org The synthesis proceeds through a defined sequence:

First Nucleophilic Substitution: A primary amine displaces the chlorine atom at the C4 position.

Second Nucleophilic Substitution: Benzylmercaptan displaces the chlorine at C6, introducing the key benzylthio moiety.

Reduction: The nitro group at C5 is reduced to an amino group, creating the necessary 4,5-diaminopyrimidine (B145471) intermediate.

Imidazole Ring Formation: The purine ring is constructed by cyclizing the diaminopyrimidine with a suitable reagent to introduce the C8 substituent. acs.org

This building block strategy provides a versatile platform for creating diverse purine analogues by varying the nucleophiles and cyclizing agents used at each step. acs.org

Table 1: Example of Purine Synthesis from a Pyrimidine Precursor An illustrative pathway for the construction of a purine scaffold starting from a substituted pyrimidine intermediate.

| Step | Starting Material | Reagents | Intermediate Product | Purpose |

|---|---|---|---|---|

| 1 | 4,6-dichloro-2-methyl-5-nitropyrimidine | Primary Amine (R-NH₂) | 4-(Substituted)amino-6-chloro-5-nitropyrimidine | Introduce diversity at future N9 position. |

| 2 | 4-(Substituted)amino-6-chloro-5-nitropyrimidine | Benzylmercaptan | 4-(Substituted)amino-6-benzylthio-5-nitropyrimidine | Install the benzylthio group at C6. acs.org |

| 3 | 4-(Substituted)amino-6-benzylthio-5-nitropyrimidine | Reduction (e.g., H₂, Pd/C) | 4-(Substituted)amino-5-amino-6-benzylthiopyrimidine | Prepare for imidazole ring closure. acs.org |

| 4 | 4-(Substituted)amino-5-amino-6-benzylthiopyrimidine | Cyclizing Agent (e.g., Orthoester) | 9-(Substituted)-8-(Substituted)-6-benzylthiopurine | Complete the purine ring system. acs.org |

Introduction and Functionalization of the Benzylthio Moiety

For syntheses that begin with a pre-formed purine ring, the focus shifts to the regioselective introduction of the benzylthio group, typically at the C6 position.

The most common and direct method for synthesizing 6-benzylthiopurines is through the S-alkylation of 6-mercaptopurine (B1684380). This reaction involves treating 6-mercaptopurine, which contains a thiol group at the C6 position, with a benzyl (B1604629) halide such as benzyl chloride. ontosight.ai This is a standard nucleophilic substitution where the sulfur atom acts as the nucleophile.

Alternatively, the benzylthio group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically uses a 6-halopurine, such as 6-chloropurine (B14466), as the starting material. The electron-deficient nature of the C6 position in the purine ring makes it susceptible to attack by sulfur nucleophiles. A representative method involves reacting 6-chloropurine with benzyl mercaptan, often under reflux in a solvent like ethanol, to yield the 6-benzylthio-substituted purine. smolecule.com

The functionalization of the purine ring is highly dependent on the electronic properties of its constituent atoms. The purine scaffold consists of an electron-deficient pyrimidine ring fused to an electron-rich imidazole ring. mdpi.com This electronic dichotomy dictates the regioselectivity of substitution reactions.

The C6 position is part of the electron-deficient pyrimidine ring, making it a primary site for nucleophilic attack. mdpi.com The presence of electron-withdrawing nitrogen atoms in the ring activates positions C2, C6, and C8 towards nucleophiles. However, C6 is often the most reactive site for nucleophilic substitution, which is why reagents like benzyl mercaptan preferentially attack this position in precursors like 6-chloropurine. smolecule.commdpi.com Recent methodologies have been developed for the highly regioselective C6–H functionalization of purines, further highlighting the unique reactivity of this position. acs.orgacs.orgresearchgate.net In contrast, electrophilic substitutions, such as bromination, tend to occur at the electron-rich C8 position of the imidazole ring. mdpi.com

Chemical Transformations of the Purin-2-ol, 6-(benzylthio)- Scaffold

Once the Purin-2-ol, 6-(benzylthio)- scaffold is assembled, it can serve as a versatile intermediate for the synthesis of more complex derivatives through various chemical transformations. These modifications can target the sulfur atom, the purine ring itself, or the nitrogen atoms.

One significant transformation is the oxidation of the benzylthio group. The sulfur atom can be oxidized to a sulfoxide (B87167) or, with a stronger oxidizing agent, to a sulfone. This modification is particularly useful because the resulting sulfone is an excellent leaving group, far more labile than the original thioether. The sulfone can then be readily displaced by a wide range of nucleophiles, such as primary or secondary amines, allowing for the introduction of new functional groups at the C6 position. acs.org

Further functionalization can also be achieved at other positions on the purine ring. For instance, palladium/copper-mediated C8 alkenylation has been successfully applied to 6-(benzylthio)-9-N-benzylpurines, demonstrating that the C8 position can be modified even with the C6 position substituted. nih.gov Additionally, the nitrogen atoms of the purine ring, particularly N9, can be alkylated or arylated to generate a diverse array of derivatives. mdpi.com

Table 2: Selected Chemical Transformations of 6-Benzylthiopurine Derivatives Examples of reactions performed on the 6-benzylthiopurine scaffold to generate further diversity.

| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | C6-Sulfur | m-CPBA or similar oxidant | 6-Benzylsulfonylpurine | acs.org |

| Nucleophilic Substitution | C6 (post-oxidation) | Primary or Secondary Amine | 6-Aminopurine derivative | acs.org |

| C-H Alkenylation | C8 | Alkenyl bromide, Pd/CuI, tBuOLi, Microwave | 6,8,9-Trisubstituted purine | nih.gov |

| Nitrile Transformation | C8 (on a related scaffold) | NaOMe/MeOH | C8-Carbimidate derivative | mdpi.com |

| N-Alkylation | N9 | Alkyl Halide, Base | 9-Alkyl-6-benzylthiopurine | mdpi.com |

Oxidative Modifications of the Thioether Linkage

The sulfur atom in the 6-(benzylthio)- substituent is susceptible to oxidation, allowing for the controlled formation of sulfoxide and sulfone analogues. These oxidized derivatives are not only important compounds in their own right but also serve as key intermediates for further functionalization, particularly in nucleophilic substitution reactions. acs.orgjchemrev.com The oxidation state of the sulfur atom can be selectively controlled by the choice of oxidant and reaction conditions. beilstein-journals.orggoogle.com

Synthesis of Sulfoxide Analogues

The selective oxidation of the thioether in Purin-2-ol, 6-(benzylthio)- to its corresponding sulfoxide can be achieved using mild oxidizing agents. Typically, one molar equivalent of an oxidant is employed under controlled, often low-temperature, conditions to prevent over-oxidation to the sulfone. google.com Common reagents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). google.com For instance, the reaction of a thioether with one equivalent of m-CPBA in a solvent like dichloromethane (B109758) at low temperatures (e.g., -78 °C to 0 °C) generally yields the sulfoxide selectively. google.com Similarly, H₂O₂ can be used, sometimes in the presence of a catalyst, to achieve the same outcome. beilstein-journals.orgysu.am This method provides access to 6-(benzylsulfinyl)purin-2-ol derivatives.

Table 1: Conditions for Selective Sulfide to Sulfoxide Oxidation

| Oxidizing Agent | Molar Ratio (Oxidant:Sulfide) | Typical Conditions | Product |

| m-CPBA | ~1:1 | Dichloromethane, -78°C to 0°C | Sulfoxide |

| Hydrogen Peroxide (H₂O₂) | ~1:1 | Methanol, 0°C | Sulfoxide |

This table presents generalized conditions for the selective oxidation of thioethers to sulfoxides.

Formation of Sulfone Analogues

Further oxidation of the thioether linkage yields the corresponding sulfone, 6-(benzylsulfonyl)purin-2-ol. This transformation typically requires more forceful conditions or an excess of the oxidizing agent compared to sulfoxide synthesis. jchemrev.com For example, using two or more equivalents of m-CPBA or H₂O₂ and conducting the reaction at room temperature or with heating ensures the complete oxidation of the sulfur atom. acs.orggoogle.com

In one documented pathway for the creation of a diverse purine library, a 6-benzylthio-purine intermediate was effectively oxidized to the corresponding sulfone. acs.org This sulfone derivative proved to be an excellent substrate for subsequent nucleophilic substitution reactions. The conversion of the thioether to a sulfone significantly increases the leaving group potential of the 6-substituent, activating the C6 position of the purine ring for attack by nucleophiles. acs.org

Table 2: Conditions for Thioether to Sulfone Oxidation

| Oxidizing Agent | Molar Ratio (Oxidant:Sulfide) | Typical Conditions | Product |

| m-CPBA | ≥2:1 | Room Temperature | Sulfone |

| Hydrogen Peroxide (H₂O₂) | Excess | Acetic Acid, Elevated Temp. | Sulfone |

This table presents generalized conditions for the oxidation of thioethers to sulfones.

Carbon-Hydrogen Bond Activation and Functionalization

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. nih.gov For Purin-2-ol, 6-(benzylthio)- and its derivatives, this approach allows for the selective introduction of new functional groups directly onto the purine ring, most notably at the C8 position.

C8-Selective Direct Functionalization (e.g., Cyanation, Alkenylation)

The C8 position of the purine ring is often the most electron-rich and thus a prime target for electrophilic attack and certain C-H activation manifolds.

Cyanation: A direct and regioselective C-H cyanation at the C8 position of a 6-(benzylthio)purine derivative has been successfully developed. mdpi.com The process involves a sequential activation with triflic anhydride, followed by nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN). This method proved to be highly efficient for a derivative, 9-Benzyl-6-(benzylthio)-9H-purine, affording the 8-cyano product in an excellent yield of 97%. mdpi.com

Table 3: C8-Cyanation of 9-Benzyl-6-(benzylthio)-9H-purine

| Reagents | Solvent | Temperature | Yield | Reference |

| 1. Triflic anhydride; 2. TMSCN; 3. DBU | 1,2-dichloroethane | 84 °C | 97% | mdpi.com |

This table details the specific findings for the C8-cyanation reaction. mdpi.com

Alkenylation: Palladium/copper-catalyzed C-H alkenylation reactions provide another route for C8-functionalization. Research has shown that 6-(benzylthio)-9-N-benzylpurines can undergo direct alkenylation at the C8 position with styryl bromides. nih.govresearchgate.net This cross-dehydrogenative coupling method allows for the formation of a new carbon-carbon bond, yielding 6,8,9-trisubstituted purine analogues. nih.govresearchgate.net

Exploration of Other C-H Functionalization Sites

While the C8 position is a common site for C-H functionalization in purines, the regioselectivity can sometimes be altered. Research into direct C-H cyanation has shown that the nature of the substituent at the C6 position can influence the reaction site. mdpi.com While the 6-benzylthio group directs functionalization to the C8 position, the use of a strongly electron-donating group such as a diethylamino group at C6 can switch the regioselectivity to the C2 position. mdpi.com This highlights the potential to functionalize other sites on the Purin-2-ol, 6-(benzylthio)- scaffold by first modifying the existing substituents to alter the electronic properties of the purine ring.

Nucleophilic Aromatic Substitution Reactions on Purin-2-ol, 6-(benzylthio)-

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the purine scaffold. While the synthesis of Purin-2-ol, 6-(benzylthio)- itself often proceeds via an SNAr reaction where a thiol displaces a leaving group (like a halogen) at the C6 position smolecule.com, the title compound's derivatives can also undergo SNAr reactions.

A key example involves the displacement of the 6-substituent after its oxidation to a sulfone. The 6-(benzylsulfonyl) group is a highly effective leaving group. In the development of a 2,6,8,9-tetrasubstituted purine library, a 6-benzylsulfonyl purine intermediate was reacted with various primary or secondary amines. acs.org This reaction resulted in the displacement of the sulfone and the formation of new 6-amino-substituted purine analogues, demonstrating a robust method for introducing nitrogen nucleophiles at the C6 position. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for Diversification

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the structural diversification of the Purin-2-ol, 6-(benzylthio)- scaffold. researchgate.netnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at various positions of the purine ring, typically following the initial installation of a suitable leaving group. While the benzylthio group at the C6 position can sometimes be displaced, it is more common to first modify the purine core to introduce halides (e.g., chloro, bromo, iodo) or other reactive moieties that are amenable to cross-coupling. researchgate.net

The C6 position of the purine core is a primary site for modification. The benzylthio group can be displaced by various nucleophiles, but for cross-coupling, it is often more strategic to start with a 6-halopurine. For instance, a 6-chloropurine derivative can undergo Suzuki-Miyaura coupling with a wide range of aryl- and heteroarylboronic acids to introduce diverse substituents. researchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. mdpi.com

Similarly, Sonogashira coupling can be employed to install alkynyl groups at the C6 position. This reaction involves the coupling of a 6-halopurine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net The resulting 6-alkynylpurines are valuable precursors for further transformations.

The C2 and C8 positions of the purine ring can also be functionalized using palladium-catalyzed cross-coupling reactions. researchgate.net For example, if a 2-chloro or 8-bromo derivative of the 6-(benzylthio)purin-2-ol scaffold is prepared, these positions can be selectively targeted for Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination reactions to introduce aryl, vinyl, or amino substituents, respectively. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. clockss.orgsioc-journal.cn

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Purine Diversification

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | 6-Chloropurine derivative, Arylboronic acid | Pd(PPh₃)₄, Base | 6-Arylpurine derivative |

| Sonogashira | 6-Iodopurine derivative, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 6-Alkynylpurine derivative |

| Buchwald-Hartwig | 2-Bromopurine derivative, Amine | Pd₂(dba)₃, Ligand, Base | 2-Aminopurine (B61359) derivative |

| Stille | 8-Bromopurine derivative, Organostannane | Pd(PPh₃)₄ | 8-Aryl/Alkenylpurine derivative |

This table presents generalized examples of cross-coupling reactions applicable to the purine scaffold.

Advanced Synthetic Strategies

Beyond traditional one-pot syntheses, advanced strategies have been developed to rapidly generate large libraries of purine derivatives for high-throughput screening. These methods include parallel solution-phase synthesis and solid-phase organic synthesis.

Parallel solution-phase synthesis offers a powerful approach for the rapid generation of libraries of 2,6,9-trisubstituted purines from a common intermediate like Purin-2-ol, 6-(benzylthio)-. nih.gov This technique involves distributing the starting material into an array of reaction vessels, where different reagents are added to each vessel to create a diverse set of final products. This method avoids the challenges of solid-phase synthesis, such as linker cleavage and on-bead reaction monitoring.

A typical workflow might begin with the alkylation of the N9 position of Purin-2-ol, 6-(benzylthio)- using a variety of alkyl halides. Subsequently, the C6-benzylthio group can be oxidized to the corresponding sulfone, rendering it a good leaving group. This allows for the introduction of a second point of diversity by nucleophilic aromatic substitution with a library of amines or other nucleophiles. Further diversification can be achieved at the C2 position. This systematic approach allows for the creation of a large matrix of compounds from a single starting scaffold. researchgate.net

The use of automated liquid handlers and purification systems can significantly enhance the throughput of parallel solution-phase synthesis. This strategy has been successfully employed to synthesize libraries of purine derivatives for screening as kinase inhibitors and for other biological targets. nih.gov

Solid-phase organic synthesis (SPOS) has emerged as a highly efficient method for the construction of purine libraries. nih.govresearchgate.net In this approach, the purine scaffold is attached to a solid support (resin), allowing for the use of excess reagents to drive reactions to completion, with purification simplified to a mere washing of the resin. peptide.com

For the synthesis of derivatives of Purin-2-ol, 6-(benzylthio)-, the purine could be anchored to the resin through various points, most commonly the N9 position. For example, a suitable linker can be attached to the N9 position, which is then coupled to the solid support. Once anchored, the synthesis proceeds in a stepwise manner.

A key advantage of SPOS is the ability to perform sequential reactions to introduce diversity at multiple positions of the purine ring. For instance, starting with a resin-bound 2,6-dichloropurine, the two chlorine atoms can be selectively displaced by different nucleophiles in a stepwise fashion. researchgate.net For example, the more reactive C6-chloro group can be substituted first with one set of nucleophiles, followed by the displacement of the C2-chloro group with a second set. Finally, the desired product is cleaved from the resin.

Microwave-assisted solid-phase synthesis (MASS) has been shown to accelerate the synthesis of 2,6,9-trisubstituted purines, significantly reducing reaction times for the nucleophilic displacement of halogens. researchgate.net This combination of solid-phase techniques and microwave irradiation provides a rapid and efficient route to complex purine libraries.

Advanced Spectroscopic and Analytical Characterization Techniques for Purin 2 Ol, 6 Benzylthio Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In Purin-2-ol, 6-(benzylthio)-, distinct signals are expected for the protons of the purine (B94841) core, the benzyl (B1604629) group, and any exchangeable protons (N-H, O-H).

The benzyl group would exhibit characteristic signals: a singlet for the two methylene (B1212753) (-CH₂-) protons and a set of multiplets for the five aromatic protons of the phenyl ring. The chemical shift of the methylene protons is influenced by the adjacent sulfur atom and the phenyl ring. The aromatic protons typically appear in the range of δ 7.0-8.0 ppm.

The purine ring system contains its own set of protons. The C8-H proton would appear as a singlet, typically downfield due to the electron-withdrawing nature of the heterocyclic ring. Additionally, exchangeable protons on the purine's nitrogen atoms (and the hydroxyl group in the enol tautomer) would be visible, often as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for Purin-2-ol, 6-(benzylthio)-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzyl -CH₂- | 4.0 - 4.5 | Singlet (s) |

| Benzyl Aromatic -CH | 7.2 - 7.5 | Multiplet (m) |

| Purine C8-H | 7.8 - 8.5 | Singlet (s) |

| Purine N-H / O-H | 10.0 - 13.0 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

For Purin-2-ol, 6-(benzylthio)-, the spectrum would show signals for the twelve carbon atoms. These can be categorized into aliphatic and aromatic regions. The methylene carbon of the benzyl group would appear in the aliphatic region. The aromatic region would contain signals for the five carbons of the phenyl ring and the carbons of the purine core. The chemical shifts of the purine carbons provide valuable information about the electronic structure of the ring system, with the C2 and C6 carbons being particularly influenced by their respective oxygen and sulfur substituents. The C2 carbon, bonded to oxygen, would likely appear at a significantly downfield shift, characteristic of a carbon in a carbonyl group (in the keto form) or an enol.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Purin-2-ol, 6-(benzylthio)-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzyl -CH₂- | 35 - 45 |

| Benzyl Aromatic -CH | 125 - 130 |

| Benzyl Quaternary C | 135 - 140 |

| Purine Aromatic -CH | 140 - 155 |

| Purine Quaternary C | 115 - 165 |

| Purine C=O / C-O | 155 - 170 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing specific atom-to-atom connections, resolving ambiguities from 1D spectra.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For Purin-2-ol, 6-(benzylthio)-, COSY would reveal the coupling network within the phenyl ring, showing correlations between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. nist.gov An HSQC spectrum would definitively link each proton signal from the benzyl and purine rings to its corresponding carbon signal in the ¹³C NMR spectrum, greatly aiding in the assignment of both spectra. For example, it would show a cross-peak between the methylene proton signal and the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular structure by identifying longer-range couplings (typically over 2-3 bonds) between protons and carbons. nist.gov For this molecule, HMBC is invaluable for connecting the distinct structural fragments. It would show correlations from the methylene (-CH₂-) protons to the C6 carbon of the purine ring, confirming the attachment of the benzylthio group at this position. It would also help in assigning the quaternary carbons of both the purine and phenyl rings, which are not visible in an HSQC spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of a compound.

For Purin-2-ol, 6-(benzylthio)-, which has the molecular formula C₁₂H₁₀N₄OS, HRMS can confirm this composition by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision (typically within a few parts per million). This unambiguous formula determination is a critical step in structure confirmation. HRMS can also provide information about the fragmentation patterns of the molecule, which can further support the proposed structure. A likely fragmentation pathway would involve the cleavage of the C-S bond, leading to the observation of fragments corresponding to the benzyl cation and the 6-thiopurin-2-ol core.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" that reveals the presence of specific functional groups. The IR spectrum of a closely related compound, 6-(benzylthio)purine, is available and serves as a useful reference.

For Purin-2-ol, 6-(benzylthio)-, the spectrum is expected to show several key absorption bands. The presence of the purin-2-one tautomer would be indicated by a strong C=O (carbonyl) stretching vibration, typically in the 1650-1700 cm⁻¹ region. N-H stretching vibrations from the purine ring would appear as broad bands in the 3100-3400 cm⁻¹ range. Aromatic C-H stretching from both the purine and benzyl rings would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹. C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Purin-2-ol, 6-(benzylthio)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3400 | N-H Stretch | Amide/Amine (Purine Ring) |

| 3000 - 3100 | C-H Stretch | Aromatic (sp² C-H) |

| 2850 - 3000 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1650 - 1700 | C=O Stretch | Carbonyl (Keto tautomer) |

| 1400 - 1600 | C=C / C=N Stretch | Aromatic/Heteroaromatic Rings |

| 1200 - 1300 | C-N Stretch | Amine/Amide |

| 690 - 770 | C-H Bend | Aromatic (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The purine ring system is a chromophore that absorbs UV light due to π → π* and n → π* electronic transitions.

This technique is particularly useful for studying the tautomerism of Purin-2-ol, 6-(benzylthio)-, which can exist in equilibrium between the lactam (keto) form, 6-(benzylthio)-1,7-dihydropurin-2-one, and the lactim (enol) form, Purin-2-ol, 6-(benzylthio)-. These two forms have different conjugated π-electron systems. The extent of conjugation directly affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, the two tautomers are expected to exhibit different absorption maxima (λmax). By studying the UV-Vis spectrum under different conditions (e.g., varying solvent polarity or pH), researchers can gain insight into the position of the tautomeric equilibrium and the predominant form of the molecule in a given environment. Changes in the position or intensity of the absorption bands can indicate a shift in this equilibrium.

Electrochemical Characterization of Redox Properties

The investigation of the redox properties of purine derivatives is crucial for understanding their biochemical mechanisms, including their roles in metabolic pathways and as therapeutic agents. Electrochemical techniques offer a sensitive and informative approach to characterizing the electron transfer processes of these molecules. While direct and extensive studies on Purin-2-ol, 6-(benzylthio)- are not widely available in public literature, a comprehensive understanding can be constructed by examining the electrochemical behavior of closely related purine analogues and thio-substituted heterocycles. Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are paramount in this field, providing insights into reaction mechanisms, redox potentials, and the stability of reaction intermediates.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) of Related Heterocycles

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electroanalytical techniques used to study the redox behavior of electroactive species. gamry.comopenaccesspub.org In the context of purine derivatives, these methods can elucidate the potentials at which oxidation and reduction occur, the reversibility of these processes, and the number of electrons transferred. researchgate.net

Studies on 6-substituted purines, such as 6-mercaptopurine (B1684380) (6-MP), provide a valuable framework for understanding the potential electrochemical characteristics of Purin-2-ol, 6-(benzylthio)-. The electrochemical behavior of purines is significantly influenced by substitution at the C6 position. acs.org For instance, the oxidation of 6-MP has been shown to be an irreversible process that is controlled by diffusion. researchgate.net This irreversibility suggests that the initial oxidation product undergoes rapid subsequent chemical reactions.

Differential Pulse Voltammetry is a technique that offers enhanced sensitivity compared to CV by minimizing background charging currents. pineresearch.comwikipedia.org This makes it particularly suitable for the determination of low concentrations of purine derivatives. researchgate.net For example, DPV has been successfully employed for the sensitive determination of 6-mercaptopurine, often in conjunction with modified electrodes to enhance the electrochemical signal. researchgate.net The choice of electrode material and its modification can significantly influence the observed voltammetric response, affecting both the peak potentials and peak currents.

The electrochemical oxidation of purine bases like guanine (B1146940) and adenine (B156593), which form the core structure of many purine derivatives, has been extensively studied. These studies reveal that the oxidation process is often complex and pH-dependent, involving the transfer of electrons and protons. The oxidation potentials of these related compounds can provide an estimation of the region where Purin-2-ol, 6-(benzylthio)- might be expected to undergo electrochemical reactions.

Table 1: Illustrative Electrochemical Data for Related Purine Derivatives

| Compound | Technique | Observed Oxidation Peak Potential (V) | Key Observations | Reference |

|---|---|---|---|---|

| 6-Mercaptopurine (6-MP) | DPV | +0.25, +1.19, +1.63 | Three well-defined oxidation peaks; mixed adsorption and diffusion control. | researchgate.net |

| Guanine | DPV | ~ +0.7 | Oxidation peak current is proportional to concentration. | researchgate.net |

| Adenine | DPV | ~ +1.0 | Simultaneous determination with guanine is possible. | researchgate.net |

Mechanistic Investigations of Electrochemical Transformations

Understanding the mechanism of electrochemical transformations is essential for predicting the fate of the molecule upon oxidation or reduction. For thio-substituted purines like 6-mercaptopurine, the electrochemical oxidation is generally believed to occur at the sulfur atom, which is the most easily oxidized site. This initial oxidation can be followed by a series of chemical reactions, leading to various products.

The study of the redox patterns of various 6-substituted purines in nonaqueous media has shown that they typically undergo an initial one-electron reduction to form an anionic free radical. acs.org These radicals can then undergo further reactions, such as dimerization or protonation. While this describes the reduction pathway, the oxidation of the 6-(benzylthio)- group is likely to be the more prominent electrochemical feature under many experimental conditions.

Mechanistic studies often involve a combination of electrochemical techniques with other analytical methods, such as spectroscopy, to identify the products of the electrochemical reaction. The pH of the supporting electrolyte can also have a significant impact on the reaction mechanism, particularly for purines which possess multiple acidic and basic sites. wikipedia.org The study of the electrochemical behavior of 6-MP has shown that the peak current response can be pH-dependent. srce.hr

The interaction of thio-substituted purines with metal ions, such as copper, can also influence their electrochemical behavior. The formation of metal complexes can alter the redox potentials and the mechanism of the electrochemical reaction. mdpi.comnih.gov This is a relevant consideration for understanding the potential behavior of Purin-2-ol, 6-(benzylthio)- in biological systems where metal ions are present.

Theoretical and Computational Chemistry Studies of Purin 2 Ol, 6 Benzylthio and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of purine (B94841) derivatives. These methods provide detailed information about electron distribution, molecular orbitals, and reactivity descriptors.

Studies on related thiopurine analogs have utilized DFT methods like B3LYP to optimize molecular geometries and calculate vibrational spectra. aip.orgresearchgate.net For instance, in studies of similar benzylthio derivatives, DFT calculations have been used to predict bond lengths, bond angles, and torsional angles, which show good correlation with experimental data from X-ray crystallography. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.gov

Table 1: Calculated Electronic Properties of a Model Thiopurine Derivative using DFT (Note: This table is illustrative, based on typical values for related compounds)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

These calculations help in understanding how the benzylthio substituent at the 6-position and the hydroxyl group at the 2-position influence the electronic landscape of the purine ring, which is essential for its biological activity. pharmacyindia.co.in

Conformational Analysis and Molecular Dynamics Simulations

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules like "Purin-2-ol, 6-(benzylthio)-".

MD simulations can reveal how these molecules behave in a biological environment, such as in solution or interacting with a protein. nih.govtandfonline.com For the parent compound, 6-mercaptopurine (B1684380), MD simulations have been used to study its interaction with DNA and enzymes like thiopurine S-methyltransferase. nih.govpubpharm.de These simulations show that 6-MP can be stabilized in active sites through non-bonded interactions. nih.gov Similarly, MD studies on G-quadruplex DNA revealed that the incorporation of 6-MP can cause local distortions and destabilize the DNA structure. tandfonline.com

For "Purin-2-ol, 6-(benzylthio)-", the flexibility of the benzylthio group is a key aspect. The rotation around the C-S and S-CH2 bonds would be a primary focus of conformational analysis, as different conformers may exhibit different binding affinities to target proteins. MD simulations can track the movement of the benzyl (B1604629) group over time, providing insights into its preferred orientations and its role in molecular recognition. mdpi.com

Prediction of Tautomeric Forms and Energetics

Purine derivatives, including "Purin-2-ol, 6-(benzylthio)-", can exist in multiple tautomeric forms due to the migration of protons. The relative stability of these tautomers can significantly impact their chemical and biological properties, including their ability to form hydrogen bonds with biological targets.

Computational methods are highly effective in predicting the most stable tautomeric forms and their relative energies. aip.orgresearchgate.net For the related 6-thiopurine, studies have shown that it can exist in at least eight stable tautomeric forms. aip.org DFT and other high-level quantum mechanical methods (MP2, CCSD(T)) have been used to calculate the relative electronic and free energies of these tautomers, indicating that the thione (N1H, N7H) form is often the most stable in the isolated state. aip.org The presence of the benzylthio group in "Purin-2-ol, 6-(benzylthio)-" would favor the thiol form at the 6-position. However, tautomerism involving the purine ring nitrogens and the 2-ol group remains a critical area for computational investigation. The 2-ol group can exist in a keto form (purin-2-one), and the equilibrium between these forms is crucial for its interactions.

Table 2: Relative Energies of Hypothetical Tautomers of Purin-2-ol Moiety (Note: This table is illustrative and based on general principles of purine tautomerism)

| Tautomeric Form | Relative Energy (kJ/mol) | Predicted Population (Gas Phase) |

|---|---|---|

| N7-H, 2-ol | 0.0 (Reference) | High |

| N9-H, 2-ol | 5.2 | Moderate |

| N7-H, 2-keto | 12.8 | Low |

These computational predictions are vital for interpreting experimental spectroscopic data and for understanding the specific tautomeric species involved in biological recognition processes. researchgate.netchemrxiv.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the metabolism and chemical synthesis of purine derivatives. rsc.orgnih.gov By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

The metabolism of 6-mercaptopurine, for example, involves oxidation and methylation. nih.gov Computational studies can model these enzymatic reactions, such as the methylation catalyzed by thiopurine S-methyltransferase. nih.govresearchgate.net These models can help to understand the role of specific amino acid residues in the enzyme's active site and the energetics of the methyl transfer process. nih.gov

For "Purin-2-ol, 6-(benzylthio)-", computational modeling could be used to investigate its synthesis, for instance, the S-alkylation of a 6-mercaptopurine precursor with a benzyl halide. The model could elucidate the SN2 reaction mechanism, predict the activation energy, and explain the regioselectivity of the reaction. Such studies provide fundamental insights that can be used to optimize reaction conditions. nih.gov

In Silico Structure-Activity Relationship (SAR) Investigations

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of molecules with their biological activity using computational methods. pharmacyindia.co.ingpatindia.com These investigations are crucial in drug discovery for designing more potent and selective compounds. nih.gov

For derivatives of 6-mercaptopurine, SAR studies have highlighted the importance of the substituent at the 6-position. gpatindia.comresearchgate.net The introduction of a hydrophobic substituent, such as the benzylthio group, can increase activity. gpatindia.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on calculated molecular descriptors (e.g., hydrophobicity, electronic properties, and steric parameters). mdpi.com

Table 3: Key Molecular Descriptors in QSAR for Purine Derivatives

| Descriptor | Definition | Impact on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Relates to hydrophobicity and membrane permeability |

| Molar Refractivity | Molar volume and polarizability | Relates to steric interactions and binding |

| Dipole Moment | Measure of molecular polarity | Influences interactions with polar residues in a binding site |

By systematically modifying the structure of "Purin-2-ol, 6-(benzylthio)-" in silico (e.g., by changing substituents on the benzyl ring) and calculating these descriptors, researchers can build predictive SAR models to guide the synthesis of more effective analogs. nih.govresearchgate.net

Application of Machine Learning and Artificial Intelligence in Molecular Design

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry and drug discovery to analyze large datasets and build predictive models. hcplive.comnih.govnih.gov These approaches can accelerate the design of new molecules with desired properties.

In the context of purine metabolism and derivatives, ML models have been used to predict blood uric acid levels based on various inputs and to identify gene signatures related to purine metabolism. nih.govnih.gov For molecular design, ML algorithms can be trained on existing SAR data to predict the activity of novel compounds, screen virtual libraries, and even generate new molecular structures de novo. hcplive.comhidocdr.com

For a compound like "Purin-2-ol, 6-(benzylthio)-", an ML workflow could involve:

Data Collection: Assembling a dataset of known purine derivatives and their measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Training: Using algorithms like random forests, support vector machines (SVM), or neural networks to learn the relationship between the descriptors and activity. mdpi.comnih.gov

Prediction and Design: Applying the trained model to predict the activity of new, unsynthesized derivatives of "Purin-2-ol, 6-(benzylthio)-", thereby prioritizing the most promising candidates for synthesis and experimental testing.

These advanced computational techniques hold significant promise for streamlining the discovery and optimization of new therapeutic agents based on the purine scaffold. mdpi.com

Biochemical and Molecular Level Interaction Studies Non Clinical Focus

Purin-2-ol, 6-(benzylthio)- and Analogues: Enzyme Interaction Mechanisms

Derivatives of Purin-2-ol, 6-(benzylthio)- have been investigated as inhibitors of human choline (B1196258) kinase (ChoK), an enzyme considered a validated target for cancer therapy due to its role in the synthesis of phosphatidylcholine, a key component of cell membranes. ed.ac.ukresearchgate.netnih.gov A study focusing on a series of 6-(benzylthio)-9H-purin-9-yl-pyridinium derivatives identified potent inhibitors of the choline kinase-α1 (ChoK-α1) isoform. ed.ac.ukresearchgate.net

The mechanism of inhibition is understood through both biological data and docking studies. These studies suggest that specific structural features are crucial for effective inhibition. The essential parameters for the interaction with choline kinase include a 4-(dimethylamino) pyridinium (B92312) cationic head and a small linker, such as a benzene (B151609) or biphenyl (B1667301) group, attached to the purine (B94841) core. ed.ac.uk The most potent compound identified in this series of analogues demonstrated significant inhibitory activity against purified ChoK-α1. ed.ac.ukresearchgate.net

| Compound Class | Target Enzyme | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| 6-(benzylthio)-9H-purin-9-yl-pyridinium derivative | Purified Choline Kinase-α1 | 0.4 | ed.ac.ukresearchgate.net |

The purine core of Purin-2-ol, 6-(benzylthio)- is fundamental to nucleotide metabolism, which involves both de novo synthesis and salvage pathways. nih.govvt.edu These pathways are responsible for producing the purine nucleotides (adenosine and guanosine) necessary for DNA and RNA synthesis. nih.gov The salvage pathways recycle free purine bases using key enzymes such as adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). vt.eduresearchgate.net

The interaction of specific S6-substituted purine derivatives with enzymes involved in DNA repair, a process closely linked to nucleotide metabolism, has been explored. In a study evaluating compounds for their ability to deplete the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), a series of 2-amino-6-(p-Y-benzylthio)purine analogues (where Y represents H or CH₃) were tested. nih.gov The results indicated that these S6-substituted purines were inactive in depleting AGT, suggesting that the presence of a sulfur-linked benzyl (B1604629) group at the 6-position of this particular purine scaffold does not lead to an inhibitory interaction with this specific DNA repair enzyme. nih.gov

The purine scaffold is a well-established structural motif in the design of protein kinase inhibitors. nih.gov Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction, and their dysregulation is associated with numerous diseases. nih.gov Research into purine-based compounds has led to the development of inhibitors for various kinases. For instance, novel purine derivatives have been designed and shown to possess high inhibitory potency against Protein Kinase CK2, an enzyme implicated in various cellular processes and diseases. nih.gov While direct studies on Purin-2-ol, 6-(benzylthio)- specifically targeting a broad range of protein kinases are not detailed in the available literature, the foundational purine structure suggests a potential for such interactions. The design of these inhibitors often involves modifying substituents on the purine ring to achieve high affinity and selectivity for the target kinase's ATP-binding pocket. nih.gov

Receptor Binding and Ligand-Target Recognition

Purinergic receptors are a major class of cell surface receptors that are activated by extracellular purines like ATP and adenosine (B11128). nih.gov They are broadly divided into two families: P1 receptors (adenosine receptors) and P2 receptors, which are further subdivided into P2X and P2Y subtypes. nih.gov These receptors are involved in a vast array of physiological and pathological processes. nih.gov Given that Purin-2-ol, 6-(benzylthio)- is a purine derivative, it is structurally related to the endogenous ligands of these receptors. However, specific studies detailing the binding affinity and selectivity of Purin-2-ol, 6-(benzylthio)- for the various subtypes of P2X and P2Y purinergic receptors are not prominently featured in the scientific literature.

Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are a subclass of purinergic receptors (P1) and are key targets in drug discovery. nih.gov Structure-activity relationship studies on related purine compounds, specifically N⁶-substituted adenosine derivatives, provide insight into how modifications at the 6-position influence receptor binding. nih.gov

Research on a wide range of N⁶-arylmethyl adenosine analogues, which includes compounds with substituted benzyl groups, has shown that these derivatives tend to be more potent in binding to A₁ and A₃ adenosine receptors compared to A₂ₐ receptors. nih.gov This suggests a degree of selectivity for the A₁/A₃ subtypes. The nature of the substituent on the benzyl ring can further modulate the efficacy and affinity of the compound. nih.gov For example, the position of a chloro substituent on the benzyl ring was found to decrease the efficacy of the analogue at the human A₃ receptor. nih.gov While these studies were performed on N⁶-substituted adenosines rather than S⁶-substituted purines like Purin-2-ol, 6-(benzylthio)-, they highlight that the presence of a benzyl group on the purine core is a key determinant for interaction with adenosine receptors, particularly the A₁ and A₃ subtypes. nih.gov

Investigation of Other Receptor Subtypes

Currently, there is a notable absence of specific research in publicly available scientific literature investigating the direct interaction of Purin-2-ol, 6-(benzylthio)- with various receptor subtypes. Comprehensive screening assays and receptor binding studies are required to elucidate its potential affinity and activity at different receptor families.

Non-Covalent Interactions with Biomolecules (e.g., DNA, RNA, Proteins)

While direct studies on the non-covalent interactions of Purin-2-ol, 6-(benzylthio)- are limited, research on analogous compounds provides insights into its potential to interact with key biological macromolecules, primarily proteins.

Interaction with DNA Repair Proteins:

A study investigating a series of O6- and S6-substituted purine derivatives for their ability to deplete the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT) found that the closely related compound, 2-amino-6-(benzylthio)purine, was inactive. nih.gov This suggests that the specific substitution pattern on the purine ring is critical for interaction with the AGT protein. The study concluded that for efficient AGT depletion, an allyl or benzyl group attached through an exocyclic oxygen at position 6 of a 2-aminopurine (B61359) derivative is required. nih.gov This highlights the importance of the substituent at both the 2 and 6 positions for this particular protein interaction.

Interaction with Enzymes:

Research on 6-benzylthio-2-chloropurine, another related derivative, has demonstrated its ability to inhibit Helicobacter pylori purine nucleoside phosphorylase (PNP). This inhibition is a key finding, as PNP is a potential drug target for the eradication of H. pylori. The study revealed that compounds with a benzylthio substituent at the 6-position of the purine ring exhibited the best inhibition properties. X-ray crystallography of the enzyme-ligand complex identified the specific interactions within the base-binding site of the enzyme.

In Vitro Biological System Investigations (excluding human clinical trials)

Investigations into the biological effects of 6-benzylthio-purine derivatives in various in vitro systems have revealed potential therapeutic applications.

Enzyme Inhibition and Antibacterial Activity:

As mentioned previously, 6-benzylthio-2-chloropurine has been shown to be an effective inhibitor of H. pylori PNP, with inhibition constants in the low micromolar range. This enzymatic inhibition translates to a direct biological effect, as the compound was also found to inhibit the growth of H. pylori cell cultures. This demonstrates the potential of 6-benzylthio-purine derivatives as antibacterial agents.

Activity in Human Cell Lines:

In a study focused on the depletion of the DNA repair protein AGT in human colon tumor HT29 cells, the derivative 2-amino-6-(benzylthio)purine was found to be inactive. nih.gov This indicates a lack of a specific type of cytotoxic-sensitizing activity in this particular cell line for this analogue.

The following table summarizes the in vitro biological investigations of compounds structurally related to Purin-2-ol, 6-(benzylthio)-.

| Compound | Biological System | Target | Observed Effect |

| 2-amino-6-(benzylthio)purine | Human colon tumor HT29 cell extracts and intact cells | O⁶-alkylguanine-DNA alkyltransferase (AGT) | Inactive in depleting AGT nih.gov |

| 6-benzylthio-2-chloropurine | Helicobacter pylori | Purine Nucleoside Phosphorylase (PNP) | Inhibition of enzyme activity |

| 6-benzylthio-2-chloropurine | Helicobacter pylori cell culture | --- | Inhibition of bacterial growth |

Future Research Directions and Innovative Applications of Purin 2 Ol, 6 Benzylthio

Design and Synthesis of Advanced Chemical Probes and Tools

The development of sophisticated chemical probes is essential for dissecting complex biological processes. Purin-2-ol, 6-(benzylthio)- can serve as a foundational scaffold for the creation of such tools. By appending fluorescent moieties to the purine (B94841) core, researchers can design probes for cellular imaging. For instance, purine-based fluorescent probes have been successfully synthesized to visualize heat shock protein 90 (Hsp90) in living cells, aiding in the analysis of its intracellular and cell-surface populations. Similarly, a fluorescent sensor derived from a purine scaffold demonstrated the ability to detect Cu2+ ions and the herbicide glyphosate (B1671968) in living cells.

Future efforts could focus on synthesizing derivatives of Purin-2-ol, 6-(benzylthio)- conjugated to various fluorophores. These probes could be employed to investigate the localization and dynamics of specific cellular targets that may interact with the 6-(benzylthio)purine motif.

Table 1: Potential Fluorophore Conjugates for Purin-2-ol, 6-(benzylthio)- Based Probes

| Fluorophore | Excitation (nm) | Emission (nm) | Potential Application |

| Fluorescein isothiocyanate (FITC) | ~495 | ~519 | Flow cytometry, fluorescence microscopy |

| 4-nitrobenzooxadiazole (NBD) | ~465 | ~535 | Fluorescence microscopy of intracellular targets |

| Texas Red | ~589 | ~615 | Red-shifted imaging, multicolor analysis |

| Janelia Fluor® Dyes | Various | Various | Advanced microscopy and live-cell imaging |

Exploration as a Scaffold for Rational Drug Discovery (Pre-clinical Concept)

The purine core is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Numerous purine derivatives have been developed as anticancer, antiviral, and anti-inflammatory agents. The 6-thioether substitution, in particular, is a common feature in many biologically active purine analogs.

While a study on substituted purine derivatives found that 2-amino-6-(p-Y-benzylthio)purine was inactive in depleting the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), this does not preclude its activity against other targets. The principles of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, are frequently applied in drug design to enhance potency, selectivity, and pharmacokinetic properties. The benzylthio group in Purin-2-ol, 6-(benzylthio)- can be systematically modified to explore structure-activity relationships (SAR) and identify novel therapeutic leads. For example, derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have shown significant cytotoxic activity against various tumor cell lines.

Future preclinical research could involve the synthesis of a library of Purin-2-ol, 6-(benzylthio)- analogs with modifications on the benzyl (B1604629) ring and the purine core. These compounds could then be screened against a panel of kinases, polymerases, and other enzymes implicated in disease.

Table 2: Bioisosteric Modifications for Purin-2-ol, 6-(benzylthio)- in Drug Discovery

| Original Group | Bioisosteric Replacement | Rationale |

| Benzyl | Substituted benzyl (e.g., with F, Cl, CH3) | Modulate electronic and steric properties to improve binding affinity and selectivity. |

| Phenyl ring | Heterocyclic rings (e.g., pyridine, thiophene) | Alter solubility, metabolic stability, and target interactions. |

| Thioether (-S-) | Sulfoxide (B87167) (-SO-), Sulfone (-SO2-) | Fine-tune electronic character and hydrogen bonding potential. |

| Purin-2-ol | Other purine isomers or related heterocycles | Explore different binding modes and target profiles. |

Development of Sensors and Diagnostic Tools (Research Stage)

The electrochemical properties of purine derivatives make them attractive candidates for the development of biosensors and diagnostic tools. Electrochemical sensors based on modified electrodes have been successfully used for the simultaneous detection of purine metabolites like uric acid and xanthine. Furthermore, sensors have been designed to detect purine antimetabolites used in chemotherapy, such as 6-thioguanine (B1684491) and 6-mercaptopurine (B1684380), as well as to monitor DNA degradation.

At the research stage, Purin-2-ol, 6-(benzylthio)- could be investigated for its potential to be immobilized on electrode surfaces to create novel electrochemical sensors. Such sensors could be designed to detect specific analytes through changes in their electrochemical signals upon binding. The sensitivity and selectivity of these sensors could be enhanced by using nanomaterials in the electrode fabrication.

Integration into Chemical Biology Platforms for Target Validation

Chemical biology utilizes small molecules to probe and understand biological systems. A key challenge in this field is the identification of the cellular targets of bioactive compounds. Purin-2-ol, 6-(benzylthio)-, if found to exhibit a specific biological effect, could be integrated into chemical biology platforms for target identification and validation.

One common approach is affinity-based proteomics, where the small molecule is modified with a tag (e.g., biotin) to "pull down" its binding partners from a cell lysate. These interacting proteins can then be identified by mass spectrometry. Another strategy involves photo-affinity labeling, where a photoreactive group is incorporated into the molecule, allowing for covalent cross-linking to its target upon UV irradiation.

Future work could involve the synthesis of tagged and photoreactive versions of Purin-2-ol, 6-(benzylthio)- to facilitate the identification of its cellular targets, thereby elucidating its mechanism of action.

Emerging Methodologies in Purine Derivative Research

The field of purine chemistry is continually evolving, with new synthetic methods and biological applications being reported. Recent advances include the development of novel strategies for the functionalization of the purine scaffold, enabling the creation of diverse chemical libraries for high-throughput screening. Furthermore, there is a growing interest in combining chemical synthesis with biological methods to produce complex purine nucleoside antibiotics.

Future research on Purin-2-ol, 6-(benzylthio)- will benefit from these emerging methodologies. For example, novel cross-coupling reactions could be employed to efficiently synthesize a wide range of analogs. Additionally, computational modeling and machine learning are becoming increasingly powerful tools in predicting the biological activities of small molecules and guiding the design of new drug candidates. These in silico approaches could be applied to prioritize the synthesis of Purin-2-ol, 6-(benzylthio)- derivatives with the highest probability of interacting with desired biological targets.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Purin-2-ol, 6-(benzylthio)-, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution at the 6-position of purine derivatives using benzylthiol under inert conditions. Key steps include:

- Use of anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.

- Validation of purity through HPLC (≥95% purity threshold) and NMR spectroscopy (absence of extraneous peaks) .

Q. How should researchers design stability studies for Purin-2-ol, 6-(benzylthio)- under varying pH and temperature conditions?

- Experimental Design :

- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 37°C, and 60°C.

- Monitor degradation via UV-Vis spectroscopy (λ_max specific to the compound) and LC-MS at timed intervals.

- Use kinetic modeling (e.g., first-order decay) to calculate half-life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for Purin-2-ol, 6-(benzylthio)- derivatives?

- Analytical Framework :

Meta-analysis : Systematically compare datasets from peer-reviewed studies, noting variables like assay type (e.g., enzyme inhibition vs. cell viability), concentration ranges, and control groups.

Statistical Reconciliation : Apply ANOVA or Tukey’s HSD test to assess inter-study variability .

Mechanistic Validation : Use molecular docking or MD simulations to verify hypothesized binding modes, addressing discrepancies in IC50 values .

- Example : A 2024 study reported conflicting IC50 values (10 µM vs. 25 µM) in kinase assays; reconciliation identified differences in ATP concentrations as a confounding factor .

Q. How can researchers optimize the regioselectivity of 6-(benzylthio) substitution in purine derivatives?

- Methodological Approach :

- Screen catalysts (e.g., Pd/C, CuI) and bases (e.g., K2CO3, DBU) to favor 6-position reactivity over 2- or 8-position byproducts.

- Use DFT calculations to predict transition-state energies and guide solvent selection (polar aprotic solvents preferred) .

- Validate outcomes via H NMR and X-ray crystallography (if crystals are obtainable) .

Data Analysis & Reproducibility

Q. What steps ensure reproducibility in spectral assignments for Purin-2-ol, 6-(benzylthio)-?

- Best Practices :

- Deposit raw NMR (FID files), HRMS, and crystallographic data (CIF files) in public repositories (e.g., Zenodo or Cambridge Structural Database).

- Provide detailed experimental parameters in supplementary materials (e.g., NMR solvent, temperature, referencing standards) .

Q. How should researchers address inconsistencies in melting point data across studies?

- Root-Cause Analysis :

- Compare heating rates (standard: 1–2°C/min) and apparatus calibration (e.g., DSC vs. capillary method).

- Assess purity via TLC or HPLC; impurities as low as 2% can depress melting points by 5–10°C .

- Resolution : Report melting points with method details (e.g., "mp 152–154°C, DSC, N2 atmosphere") to enable cross-validation .

Experimental Design & Validation

Q. What controls are essential in evaluating the antioxidant activity of Purin-2-ol, 6-(benzylthio)-?

- Control Framework :

- Positive Controls : Trolox or ascorbic acid at equivalent concentrations.

- Negative Controls : Solvent-only and heat-denatured compound samples.

- Assay-Specific : For DPPH assays, include a blank (DPPH + solvent) and kinetic readings (0–30 min) to confirm reaction completion .

- Data Quality : Express activity as % inhibition ± SEM (n ≥ 3) and validate via dose-response curves .

Q. How can computational chemistry predict the metabolic pathways of Purin-2-ol, 6-(benzylthio)-?

- Workflow :

In Silico Tools : Use SwissADME or GLORYx to predict Phase I/II metabolism sites (e.g., sulfur oxidation or glucuronidation).

Docking Studies : Map interactions with CYP450 isoforms (e.g., CYP3A4) to identify likely oxidation products.

Experimental Corroboration : Compare predictions with LC-MS/MS data from hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.